molecular formula C23H15F2N3 B2355744 8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-27-6

8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2355744
CAS No.: 932329-27-6
M. Wt: 371.391
InChI Key: VYSRYXBWHFPMSA-UHFFFAOYSA-N
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Description

8-Fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS: 932329-27-6) is a pyrazoloquinoline derivative with a fused pyrazole-quinoline core. Key structural features include:

  • Fluorine substituents at positions 8 (quinoline ring) and 4-fluorophenyl (position 1).
  • p-Tolyl group (4-methylphenyl) at position 2.
  • Molecular formula: C₂₃H₁₅F₂N₃; molecular weight: 371.391 g/mol .

This compound exhibits notable anticancer, antimicrobial, and enzyme inhibitory activities, attributed to its fluorinated aromatic system and hydrophobic p-tolyl group, which enhance target binding and metabolic stability .

Properties

IUPAC Name

8-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c1-14-2-4-15(5-3-14)22-20-13-26-21-11-8-17(25)12-19(21)23(20)28(27-22)18-9-6-16(24)7-10-18/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSRYXBWHFPMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters.

    Quinoline ring construction: This step often involves cyclization reactions using appropriate starting materials such as anilines or benzaldehydes.

    Fluorination: Introduction of fluorine atoms can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new drugs targeting specific enzymes or receptors.

    Biological Research: Studying its effects on cellular pathways and mechanisms.

    Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Physicochemical Features
Target Compound 8-F, 1-(4-F-phenyl), 3-(p-tolyl) 371.39 High hydrophobicity (p-tolyl), enhanced metabolic stability (F substituents)
1-(4-Chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 7,8-diF, 1-(4-Cl-phenyl), 3-(4-methylphenyl) ~395 (estimated) Increased halogenation improves reactivity; Cl substituent may reduce solubility
8-Ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline 8-ethoxy, 3-(4-OCH₃-phenyl) 413.45 Ethoxy and methoxy groups enhance solubility but reduce membrane permeability
3-(3-Bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 3-Br-phenyl ~425 (estimated) Bromine increases molecular weight and steric bulk, potentially hindering target binding

Key Observations :

  • Fluorine at position 8 improves lipophilicity and electron-withdrawing effects , enhancing interactions with hydrophobic enzyme pockets .
  • p-Tolyl (methylphenyl) contributes to hydrophobic interactions , critical for target affinity, while larger groups (e.g., ethoxy) may reduce cellular uptake .

Key Observations :

  • The dual fluorine substitution in the target compound enhances enzyme inhibition compared to non-fluorinated analogues (e.g., methoxy or ethoxy derivatives) .
  • Nitro groups (e.g., in ’s compound) introduce strong electron-withdrawing effects, improving anti-inflammatory activity but increasing toxicity risks .

Biological Activity

The compound 8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a derivative of the pyrazolo[4,3-c]quinoline class, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article reviews the biological activity of this compound, supported by various studies and data tables.

  • Molecular Formula : C17H15F2N3
  • Molecular Weight : 282.31 g/mol
  • CAS Number : 618441-63-7

Biological Activity Overview

The biological activities of pyrazolo[4,3-c]quinoline derivatives, including the target compound, have been investigated across several studies. Key findings include:

Anti-inflammatory Activity

Research has shown that pyrazolo[4,3-c]quinoline derivatives can significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The inhibition is attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

  • Key Study Findings :
    • Compounds exhibited IC50 values in the low micromolar range.
    • Structure-activity relationship (SAR) studies indicated that certain substitutions enhance anti-inflammatory effects while reducing cytotoxicity.

Anticancer Activity

Several derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve topoisomerase inhibition.

  • Cytotoxicity Data :
    • Compounds were screened against cancer cell lines such as ACHN, HCT-15, and PC-3.
    • Notable compounds showed GI50 values below 8 µM, indicating potent antiproliferative activity.

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50/ GI50 (µM)Cell Line/ Model
8-F-PyrazoloAnti-inflammatory~0.39RAW 264.7
8-F-PyrazoloAnticancer<8ACHN, HCT-15, PC-3

Table 2: Structure-Activity Relationship Insights

Substitution PositionType of SubstitutionEffect on Activity
ParaElectron-withdrawingIncreased activity
OrthoElectron-donatingDecreased activity

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects : A study published in Organic & Biomolecular Chemistry demonstrated that certain pyrazolo[4,3-c]quinoline derivatives effectively inhibited LPS-induced NO production with significant potency comparable to established anti-inflammatory agents .
  • Cytotoxicity Studies : Research conducted on various cancer cell lines revealed that compounds derived from pyrazolo[4,3-c]quinoline exhibited substantial cytotoxicity with mechanisms involving topoisomerase I/IIα inhibition .

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